molecular formula C6H12MnO6 B13439120 t-Butyl (5-((benzyloxy)amino)pentyl)carbamate

t-Butyl (5-((benzyloxy)amino)pentyl)carbamate

Cat. No.: B13439120
M. Wt: 235.09 g/mol
InChI Key: IQPJTQDYVJUKPT-UHFFFAOYSA-N
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Description

t-Butyl (5-((benzyloxy)amino)pentyl)carbamate is a carbamate-protected amine derivative with a benzyloxy-substituted pentyl chain. It serves as a key intermediate in organic synthesis, particularly in the preparation of complex molecules such as proteolysis-targeting chimeras (PROTACs) and hydroxamate-based therapeutics. The compound is synthesized via a multi-step procedure involving triphenylphosphine-mediated coupling of N-Boc-5-aminopentan-1-ol with N-(benzyloxy)-2-nitrobenzenesulfonamide, yielding 79% as a colorless oil .

Properties

Molecular Formula

C6H12MnO6

Molecular Weight

235.09 g/mol

IUPAC Name

acetic acid;manganese

InChI

InChI=1S/3C2H4O2.Mn/c3*1-2(3)4;/h3*1H3,(H,3,4);

InChI Key

IQPJTQDYVJUKPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.[Mn]

Origin of Product

United States

Preparation Methods

Starting Material: N-Boc-5-aminopentan-1-ol

The synthesis generally begins with 5-aminopentan-1-ol , which is first protected at the amino group using tert-butyl dicarbonate to yield N-Boc-5-aminopentan-1-ol . This step is crucial to prevent unwanted side reactions during subsequent transformations.

Typical procedure:

  • Dissolve 5-aminopentan-1-ol in dichloromethane.
  • Slowly add tert-butyl dicarbonate and triethylamine as a base.
  • Stir at room temperature for 3 hours.
  • Remove solvent under reduced pressure.
  • Purify by column chromatography to obtain N-Boc-5-aminopentan-1-ol as a colorless oil with a high yield (~92%).

Characterization:

  • ^1H NMR (600 MHz, CDCl3): Signals corresponding to Boc group and pentyl chain protons.
  • ^13C NMR (150 MHz, CDCl3): Characteristic carbamate carbonyl and Boc tert-butyl carbons.

This step is well-documented in recent synthetic protocols for related compounds.

Introduction of the Benzyloxyamino Group

The key transformation to obtain this compound involves the substitution of the hydroxyl group in N-Boc-5-aminopentan-1-ol with a benzyloxyamino moiety.

Method: Mitsunobu Reaction

  • React N-Boc-5-aminopentan-1-ol with N-(benzyloxy)-2-nitrobenzenesulfonamide in tetrahydrofuran (THF).
  • Add diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C.
  • Stir the reaction mixture at 0 °C for 30 minutes, then warm to 40 °C and stir overnight.
  • Concentrate the mixture under reduced pressure.
  • Precipitate and filter impurities by adding diethyl ether at 0 °C.
  • Purify the crude product by column chromatography.

This reaction proceeds via the Mitsunobu mechanism, allowing for the inversion of configuration if chiral centers are present and efficient substitution of the hydroxyl group by the benzyloxyamino group.

The product obtained is This compound with good purity and yield.

General Acylation Procedure (Optional Functionalization)

The protected benzyloxyamino compound can be further functionalized by acylation to introduce various acyl groups for downstream applications.

  • Dissolve the compound in dichloromethane.
  • Add acylating agents such as acetic anhydride or succinic anhydride along with catalytic amounts of 4-dimethylaminopyridine (DMAP).
  • Stir at room temperature for 1 hour.
  • Wash the organic layer with hydrochloric acid, sodium bicarbonate, and water.
  • Dry over sodium sulfate and concentrate under reduced pressure.
  • Purify by column chromatography.

This step yields derivatives such as tert-Butyl (5-(N-(benzyloxy)acetamido)pentyl)carbamate or succinylated analogs, which are useful for further synthetic transformations.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Boc protection of 5-aminopentan-1-ol tert-Butyl dicarbonate, triethylamine Dichloromethane Room temperature (RT) 92 Purified by column chromatography
Mitsunobu substitution N-(benzyloxy)-2-nitrobenzenesulfonamide, DIAD THF 0 °C to 40 °C Not specified Overnight stirring, purification by filtration and chromatography
Acylation Acetic anhydride or succinic anhydride, DMAP Dichloromethane RT 78-79 Workup with acid/base washes

Comparative Analysis of Preparation Approaches

Aspect Boc Protection Step Mitsunobu Substitution Acylation Functionalization
Reaction Type Carbamate formation Nucleophilic substitution Acylation
Key Reagents tert-Butyl dicarbonate, triethylamine N-(benzyloxy)-2-nitrobenzenesulfonamide, DIAD Acyl anhydrides, DMAP
Solvent Dichloromethane Tetrahydrofuran (THF) Dichloromethane
Temperature Range Room temperature 0 °C to 40 °C Room temperature
Typical Yield High (92%) Moderate to high (not specified) Moderate to high (78-79%)
Purification Column chromatography Filtration and chromatography Column chromatography

Additional Notes and Research Findings

  • The Mitsunobu reaction is favored for introducing the benzyloxyamino group due to its mild conditions and high selectivity.
  • Protection of the amino group as a Boc carbamate is essential to avoid side reactions during substitution and acylation.
  • The acylation step is versatile and allows for the introduction of various functional groups, expanding the compound’s utility.
  • Purification techniques such as column chromatography and crystallization are critical for obtaining analytically pure products.
  • Characterization by NMR and mass spectrometry confirms the structural integrity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

t-Butyl (5-((benzyloxy)amino)pentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The carbamate group can be reduced to an amine under specific conditions.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

t-Butyl (5-((benzyloxy)amino)pentyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of t-Butyl (5-((benzyloxy)amino)pentyl)carbamate involves the cleavage of the carbamate group under acidic or basic conditions, releasing the free amine. This process is facilitated by the stability of the tert-butyl carbocation, which is a key intermediate in the deprotection reaction. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification.

Comparison with Similar Compounds

Structural and Spectral Data :

  • 1H NMR (CDCl₃, 600 MHz): δ 7.26–7.32 (m, 5H, aromatic), 4.67 (s, 2H, OCH₂Ph), 3.07 (s, 2H, NHCH₂), 1.41 (s, 9H, t-Bu) .
  • 13C NMR (CDCl₃, 150 MHz): δ 171.2 (C=O), 137.9 (aromatic C), 77.4 (Boc C), 28.4 (t-Bu CH₃) .
  • LRMS (ESI+) : m/z 309.2 ([M+H]+) .

Comparison with Structurally Similar Compounds

Aromatic Heterocyclic Analogs

Example: tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate ()

  • Structural Difference : Replaces the pentyl chain with a benzo[d]isoxazole ring.
  • Reduced solubility in non-polar solvents compared to the flexible pentyl chain in the target compound.
  • Applications : Likely used in kinase inhibitors or DNA-binding agents due to the isoxazole motif .

Cyclic and Spirocyclic Carbamates ()

Examples :

  • tert-Butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate (Similarity: 0.83)
  • (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate (Similarity: 0.83)
  • (R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (Similarity: 0.88)
Property Target Compound Spirocyclic Analog Piperidinyl Analog
Ring Structure Linear pentyl chain Spiro[2.4]heptane Piperidine
Stereochemical Complexity None High (spiro center) Moderate (chiral center)
Potential Use PROTAC synthesis Neurological agents GPCR-targeting therapeutics
  • Key Insight : Cyclic analogs exhibit higher steric hindrance and conformational restrictions, impacting binding affinity in biological systems .

Halogenated Derivatives

Example: 5-(t-Boc-amino)-1-pentyl bromide ()

  • Structural Difference: Bromine atom replaces the benzyloxyamino group.
  • Reactivity :
    • The bromide substituent enables nucleophilic substitution (e.g., Suzuki coupling), unlike the target compound’s benzyloxy group, which is more suited for deprotection or reductive amination.
  • Applications : Intermediate in cross-coupling reactions for drug discovery .

Biological Activity

t-Butyl (5-((benzyloxy)amino)pentyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that enhance its yield and purity. The compound can be synthesized through a multi-step process that includes the use of various reagents such as thiazolidine derivatives and anhydrides. The overall yield is reported to be approximately 49% with improvements in reaction conditions compared to earlier methods .

The biological activity of this compound has been linked to several mechanisms:

  • Antimicrobial Activity : This compound has shown potential as an antibiotic potentiator, enhancing the efficacy of existing antibiotics against resistant strains of bacteria. Studies indicate that it can significantly reduce the Minimum Inhibitory Concentration (MIC) of antibiotics like clarithromycin when used in combination .
  • Cell Membrane Permeabilization : It has been observed that this compound increases cell membrane permeability, which may contribute to its ability to potentiate antibiotic activity. This mechanism is crucial for overcoming bacterial resistance mechanisms, such as efflux pumps .
  • Enzyme Inhibition : The compound may also act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression regulation and have implications in cancer therapy .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Potentiation : A study demonstrated that this compound could lower the MIC of clarithromycin by 512-fold when combined with it, showcasing its potential as an effective antibiotic adjuvant against E. coli strains resistant to conventional treatments .
  • Cancer Research : In vitro studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy through HDAC inhibition .

Table 1: Potentiation Effects on Antibiotic Activity

Compound NameMIC Reduction FactorTarget Bacteria
This compound512-foldE. coli ATCC 25922
PAβN128-foldE. coli ATCC 25922

Table 2: Comparison of Biological Activities

Activity TypeThis compoundOther Compounds
AntimicrobialYesVaries
HDAC InhibitionPotentiallyYes
Membrane PermeabilizationConfirmedVaries

Q & A

Q. What are the recommended synthetic routes for t-Butyl (5-((benzyloxy)amino)pentyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or carbamate formation. A validated approach includes:

  • Step 1: Reacting 5-((benzyloxy)amino)pentan-1-amine with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane (DCM) under nitrogen .
  • Step 2: Using triethylamine (TEA) as a base to deprotonate the amine, followed by catalytic 4-dimethylaminopyridine (DMAP) to accelerate carbamate formation .
    Key Parameters:
ParameterOptimal RangeImpact on Yield
Temperature0°C → RTHigher yields at gradual warming (80–85%)
SolventAnhydrous DCMPrevents Boc group hydrolysis
Reaction Time12–16 hrsProlonged time reduces side reactions

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • HPLC-MS: To confirm molecular weight (expected [M+H]⁺ ~349.4 g/mol) and detect impurities .
  • ¹H/¹³C NMR: Key signals include tert-butyl protons (δ ~1.4 ppm), benzyloxy aromatic protons (δ ~7.3 ppm), and carbamate carbonyl (δ ~155 ppm) .
  • FT-IR: Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:

  • Predict intermediates and transition states for nucleophilic substitutions .
  • Screen solvents and catalysts using machine learning models trained on PubChem and DSSTox datasets .
    Case Study: ICReDD’s workflow reduced optimization time by 40% for analogous carbamates by integrating computational predictions with high-throughput experimentation .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar carbamates?

Methodological Answer: Address discrepancies via:

  • Meta-Analysis: Compare IC₅₀ values across studies (e.g., tert-butyl carbamates in kinase inhibition assays) using standardized assay conditions .
  • SAR Studies: Modify the benzyloxy or pentyl chain to isolate contributions to activity (e.g., replacing benzyl with nitro groups alters binding affinity by 2–3 log units) .
    Example Data Conflict:
StudyCompound AnalogReported IC₅₀ (μM)Assay Type
A5-Nitro derivative0.15Kinase X
B5-Chloro derivative1.20Kinase X
Resolution: Differences attributed to electron-withdrawing vs. donating substituents .

Q. How do in vitro toxicity profiles of this compound inform its use in pharmacological studies?

Methodological Answer:

  • Cytotoxicity Screening: Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 50 μM suggests low toxicity) .
  • Genotoxicity: Ames test (TA98 strain) to detect mutagenicity; negative results for tert-butyl carbamates are common unless metabolized to reactive intermediates .
    Safety Protocol:
HazardPrecautionFirst Aid
Skin irritationWear nitrile glovesWash with soap/water
Inhalation riskUse fume hoodAdminister oxygen if labored breathing

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